2,6-Dimethyl-5-heptenal propyleneglycol acetal

Description

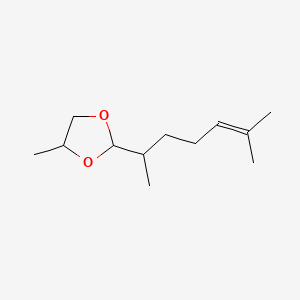

2,6-Dimethyl-5-heptenal propyleneglycol acetal (CAS: 74094-63-6) is a flavoring agent widely used in food and fragrance industries. Its molecular formula is C₁₂H₂₂O₂, and it is classified under the FEMA number 4382 and JECFA number 1740 . The compound is synthesized by reacting 2,6-dimethyl-5-heptenal with propylene glycol, forming a cyclic acetal structure. This modification enhances its stability compared to the parent aldehyde, making it suitable for applications requiring prolonged shelf life and controlled release of flavor notes .

Key applications include imparting fruity, melon-like aromas in beverages, confectionery, and processed foods . Its regulatory status as a food additive is recognized by the U.S. EAFUS (Everything Added to Food in the United States) database .

Properties

IUPAC Name |

4-methyl-2-(6-methylhept-5-en-2-yl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(2)6-5-7-10(3)12-13-8-11(4)14-12/h6,10-12H,5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCDCGGGCGCIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868283 | |

| Record name | 4-Methyl-2-(6-methylhept-5-en-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Strong, green, citrusy aroma | |

| Record name | 2,6-Dimethyl-5-heptenal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1718/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | 2,6-Dimethyl-5-heptenal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1718/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910-0.916 | |

| Record name | 2,6-Dimethyl-5-heptenal propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1718/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74094-63-6 | |

| Record name | 2-(1,5-Dimethyl-4-hexen-1-yl)-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74094-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-5-heptenal propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074094636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(1,5-dimethyl-4-hexen-1-yl)-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-5-HEPTENAL PROPYLENE GLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DAS66OCPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethyl-5-heptenal propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-heptenal propyleneglycol acetal typically involves the reaction of 2,6-Dimethyl-5-heptenal with propylene glycol under acidic conditions. The reaction forms a dioxolane ring, resulting in the acetal derivative. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and are carried out at elevated temperatures to facilitate the formation of the acetal .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to separate the desired product from any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-heptenal propyleneglycol acetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetal group can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,6-Dimethyl-5-heptenal propyleneglycol acetal has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.

Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-heptenal propyleneglycol acetal involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic green citrus odor. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

Comparison with Similar Compounds

Structural Analogues

Octanal Propyleneglycol Acetal (JECFA 1741)

- Structure : Derived from octanal instead of 2,6-dimethyl-5-heptenal.

- Properties: Offers citrusy, aldehydic notes but lacks the fruity complexity of 2,6-dimethyl-5-heptenal derivatives.

- Stability : Similar acetal formation reduces volatility, but shorter carbon chain limits its use in high-temperature applications compared to 2,6-dimethyl-5-heptenal acetal .

Benzaldehyde Propyleneglycol Acetal

- Structure : Based on benzaldehyde, yielding a phenyl-substituted acetal.

- Properties : Imparts almond or cherry-like flavors. Unlike 2,6-dimethyl-5-heptenal acetal, it releases benzaldehyde under acidic or moist conditions, which can be advantageous or problematic depending on the formulation .

Acetoin Propyleneglycol Acetal (FEMA 4532)

- Structure : Derived from acetoin (a ketone), resulting in a ketal rather than an aldehyde-derived acetal.

- Properties : Provides creamy, buttery flavors. The ketone backbone offers distinct solubility and reactivity differences compared to aldehyde-based acetals .

Functional Group Variations

2,6-Dimethyl-5-heptenol (CAS 4234-93-9)

- Functional Group : Alcohol instead of acetal.

- Properties: Higher volatility and reduced stability, limiting its use in heat-processed foods. Retains similar fruity notes but requires stabilization via encapsulation .

4-Methyl-2-pentanone Propyleneglycol Acetal

- Structure : Ketone-derived acetal.

- Safety: Classified under Cramer Class III due to structural complexity, necessitating stricter intake monitoring. In contrast, 2,6-dimethyl-5-heptenal acetal’s metabolic pathway (hydrolysis to endogenous compounds) suggests lower toxicity concerns .

Stability and Release Kinetics

| Compound | Parent Carbonyl | Release Trigger | Flavor Profile |

|---|---|---|---|

| 2,6-Dimethyl-5-heptenal PG Acetal | Aldehyde | Hydrolysis (acidic pH) | Melon, fruity |

| Benzaldehyde PG Acetal | Aldehyde | Hydrolysis + heat | Almond, cherry |

| Acetoin PG Acetal | Ketone | Enzymatic cleavage | Creamy, buttery |

The slower hydrolysis of 2,6-dimethyl-5-heptenal acetal under mild conditions makes it preferable for products with neutral pH, whereas benzaldehyde acetal is better suited for acidic formulations .

Biological Activity

2,6-Dimethyl-5-heptenal propyleneglycol acetal is a compound with potential biological activities that have garnered interest in various fields, including food science and pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 184.28 g/mol

- CAS Number : 74094-63-6

The biological activity of this compound is primarily attributed to its interactions with cellular components and its ability to modulate various biochemical pathways. The compound exhibits properties that may influence:

- Antimicrobial Activity : It has been noted for its potential to inhibit the growth of certain bacteria and fungi.

- Antioxidant Properties : The compound may act as a free radical scavenger, protecting cells from oxidative damage.

- Enzyme Modulation : Interactions with specific enzymes may lead to alterations in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens. In vitro tests have shown effectiveness against:

- Bacteria : Including Escherichia coli and Staphylococcus aureus.

- Fungi : Such as Candida albicans.

The Minimum Inhibitory Concentration (MIC) values demonstrate its potency compared to standard antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| C. albicans | 30 |

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a significant ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 40 |

| ABTS | 35 |

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound in food preservation. The results indicated a reduction in microbial load in treated food samples compared to controls. This suggests potential applications as a natural preservative in food products.

Research on Antioxidant Properties

In another investigation reported in the Journal of Agricultural and Food Chemistry, the antioxidant properties were examined in a model system simulating human digestion. The findings indicated that the compound retained significant antioxidant activity post-digestion, highlighting its potential health benefits when consumed.

Q & A

Q. What experimental design strategies are optimal for synthesizing 2,6-Dimethyl-5-heptenal propyleneglycol acetal with high purity?

Methodological Answer:

-

Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent ratios). For example, a fractional factorial design can identify critical factors affecting acetal formation efficiency .

-

Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) .

-

Example Table:

Parameter Range Tested Optimal Value Impact on Yield Temperature 60–100°C 80°C Maximizes conversion Catalyst (EDCI) 1–5 mol% 3 mol% Balances rate vs. side reactions

Q. How can researchers characterize the structural stability of this acetal under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability studies in buffered solutions (pH 3–10) at 40°C for 14 days. Analyze degradation products via LC-MS/MS and quantify intact acetal using HPLC-UV .

- Key Observation: Acetal bonds are prone to hydrolysis under strongly acidic (pH < 4) or alkaline (pH > 9) conditions, requiring stabilization via inert atmospheres or chelating agents.

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Store under argon/nitrogen atmosphere at –20°C in amber glass vials to minimize oxidation and light exposure .

- Avoid aqueous environments; use anhydrous solvents (e.g., DCM, THF) during synthesis. Monitor moisture content via Karl Fischer titration .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for acetal derivatives of 2,6-Dimethyl-5-heptenal?

Methodological Answer:

- Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and energetics of acetalization. Use software like Gaussian or ORCA .

- Validate predictions with experimental kinetic data (e.g., Arrhenius plots for activation energy). Example Workflow:

Reactant Optimization → Transition State Search → IRC Analysis → Experimental Correlation

Discrepancies >10% between computed and experimental ΔG‡ suggest missing solvent effects or non-adiabatic pathways .

Q. What strategies resolve contradictions in reported catalytic efficiencies for acetal formation?

Methodological Answer:

-

Perform meta-analysis of literature data, focusing on variables like solvent polarity (e.g., dielectric constant) and catalyst accessibility (e.g., pore size in heterogeneous systems).

-

Use multivariate regression to isolate confounding factors. Example Finding:

Study Catalyst Solvent Yield (%) A H2SO4 Toluene 62 B PPTS DCM 88 Conclusion: Brønsted acids in non-polar solvents favor side reactions (e.g., aldol condensation), reducing yield .

Q. How can advanced separation technologies improve isolation of stereoisomers in this acetal?

Methodological Answer:

-

Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients .

-

Validate enantiomeric excess (ee) via polarimetry or chiral GC-MS .

-

Example Data:

CSP Type Resolution (Rs) ee Achieved Cellulose-based 1.8 >98% Cyclodextrin 1.2 85%

Q. What interdisciplinary approaches enable functionalization of this acetal for drug delivery systems?

Methodological Answer:

- Click chemistry (e.g., CuAAC with propargyl-modified acetal) or enzyme-mediated coupling (e.g., lipase-catalyzed esterification) can introduce bioactive moieties .

- Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and stability in simulated physiological fluids .

Q. How do steric and electronic effects influence the acetal’s reactivity in cross-coupling reactions?

Methodological Answer:

- Synthesize derivatives with varying substituents (e.g., –OCH3, –NO2) and analyze via Hammett plots to quantify electronic effects.

- X-ray crystallography reveals steric hindrance from the geminal dimethyl groups, which slows nucleophilic attack at the acetal carbon .

Data Contradiction Analysis

Q. Why do some studies report conflicting NMR shifts for the acetal proton?

Resolution Strategy:

- Differences arise from solvent polarity (e.g., CDCl3 vs. DMSO-d6) and concentration. Standardize conditions using ERETIC2 (Electronic Reference To Access In Vivo Concentrations) for quantitative NMR .

Q. How to address discrepancies in computational vs. experimental vibrational spectra?

Resolution Strategy:

- Anharmonic corrections (e.g., VPT2 method) improve DFT-predicted IR frequencies. Compare with ATR-FTIR data, focusing on the C–O–C stretch (~1100 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.